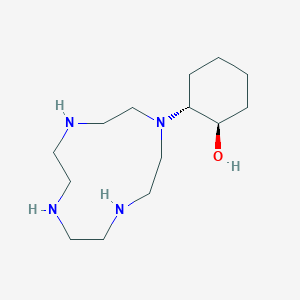
(1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol is a complex organic compound that features a cyclohexane ring substituted with a hydroxyl group and a tetraazacyclododecane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, such as the Sharpless asymmetric dihydroxylation.
Attachment of the Tetraazacyclododecane Moiety: This step involves the reaction of the cyclohexanol intermediate with a tetraazacyclododecane derivative under suitable conditions, such as using a coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the cyclohexane ring or the tetraazacyclododecane moiety.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl group or the nitrogen atoms of the tetraazacyclododecane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclohexanone or cyclohexanoic acid.
科学的研究の応用
Chemistry
Coordination Chemistry: The tetraazacyclododecane moiety can act as a ligand for metal ions, forming stable complexes with applications in catalysis and materials science.
Biology
Biological Probes: The compound can be used as a probe to study biological systems, particularly those involving metal ions.
Medicine
Drug Development: The compound’s unique structure may be explored for potential therapeutic applications, such as metal chelation therapy.
Industry
Materials Science: The compound can be used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
作用機序
The mechanism of action of (1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as metal ions. The tetraazacyclododecane moiety can coordinate with metal ions, affecting their reactivity and stability. This interaction can influence various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
Cyclohexanol: A simpler compound with a hydroxyl group on a cyclohexane ring.
1,4,7,10-Tetraazacyclododecane: A macrocyclic compound with four nitrogen atoms.
Uniqueness
The uniqueness of (1R,2R)-2-(1,4,7,10-Tetraazacyclododecan-1-yl)cyclohexan-1-ol lies in its combination of a cyclohexane ring with a hydroxyl group and a tetraazacyclododecane moiety. This structure provides unique chemical and physical properties, making it valuable for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
163977-10-4 |
|---|---|
分子式 |
C14H30N4O |
分子量 |
270.41 g/mol |
IUPAC名 |
(1R,2R)-2-(1,4,7,10-tetrazacyclododec-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H30N4O/c19-14-4-2-1-3-13(14)18-11-9-16-7-5-15-6-8-17-10-12-18/h13-17,19H,1-12H2/t13-,14-/m1/s1 |
InChIキー |
CKOAICAMEYFWNM-ZIAGYGMSSA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)N2CCNCCNCCNCC2)O |
正規SMILES |
C1CCC(C(C1)N2CCNCCNCCNCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



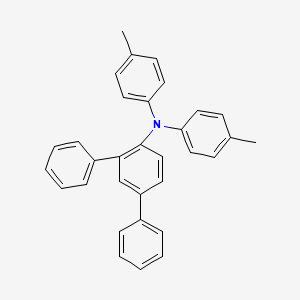
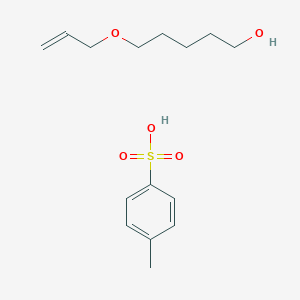
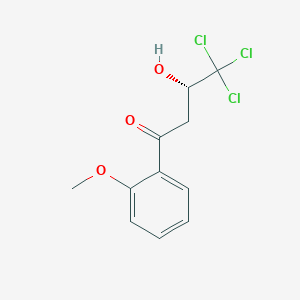

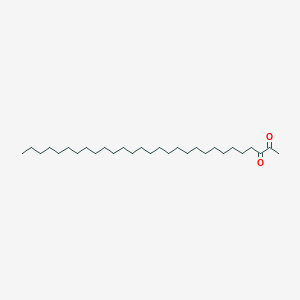
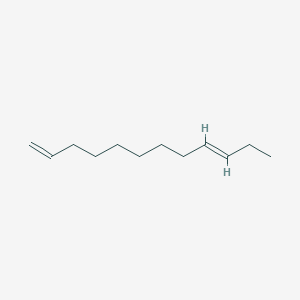

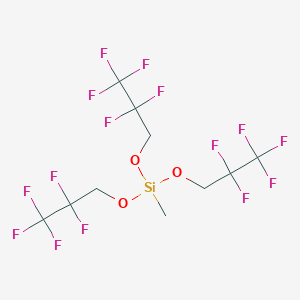
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)




